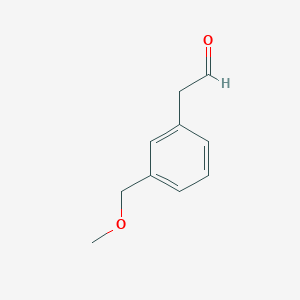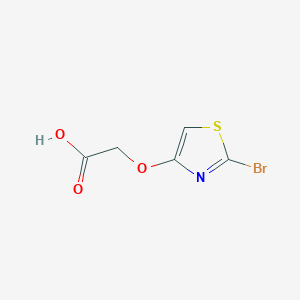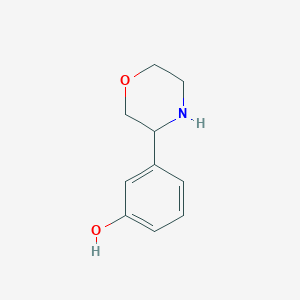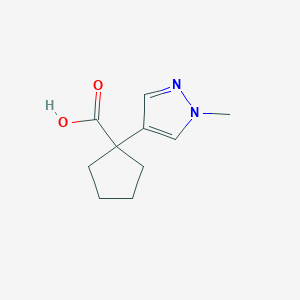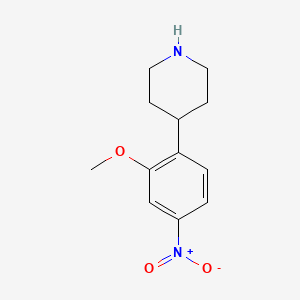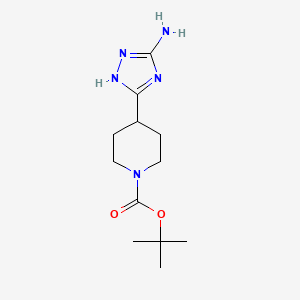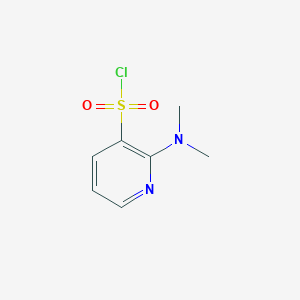
2-(Dimethylamino)pyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)pyridine-3-sulfonyl chloride: is an organic compound with the molecular formula C7H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonamides and other derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction is followed by distillation under reduced pressure to purify the product .
Industrial Production Methods: Industrial production methods for this compound are designed to minimize byproduct formation and maximize yield. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form sulfinic acids or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced from reduction reactions.
Applications De Recherche Scientifique
2-(Dimethylamino)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Pyridine-3-sulfonyl chloride: A closely related compound with similar reactivity and applications.
2-Chloro-3-(dimethylamino)pyridine: Another derivative of pyridine with distinct chemical properties.
3-Pyridinesulfonic acid: A precursor in the synthesis of sulfonyl chlorides
Uniqueness: 2-(Dimethylamino)pyridine-3-sulfonyl chloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes. Its ability to form stable sulfonamide derivatives makes it particularly useful in pharmaceutical and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H9ClN2O2S |
|---|---|
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
2-(dimethylamino)pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)7-6(13(8,11)12)4-3-5-9-7/h3-5H,1-2H3 |
Clé InChI |
DPMSIXLJKBHEGQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




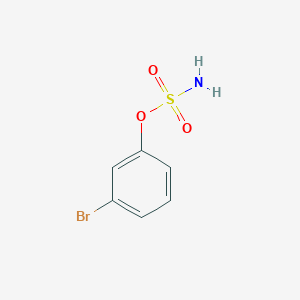
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
